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molecular formula C15H16N2O2 B573092 tert-butyl 2-(5-cyano-1H-indol-1-yl)acetate CAS No. 1229608-56-3

tert-butyl 2-(5-cyano-1H-indol-1-yl)acetate

Cat. No. B573092
M. Wt: 256.305
InChI Key: NYIYPZWMHKYZQQ-UHFFFAOYSA-N
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Patent
US08741923B2

Procedure details

tert-butyl bromoacetate (0.88 mL; 5.99 mmol) was added to a suspension of 5-cyanoindole (0.71 g; 4.99 mmol) and K2CO3 (1.38 g; 9.99 mmol) in CH3CN (20 mL) and the resulting mixture was stirred at reflux for 16 hours. Filtration and concentration in vacuo gave a light yellow oil which crystallized upon standing. The solid was triturated in a mixture of Et2O and hexane to give the title compound as an off-white solid (1.26 g, 98%). HPLC (Method A), Rt: 4.43 min (Purity: 96.8%). LC/MS (Method B): 256.9 (M+H)+.
Quantity
0.88 mL
Type
reactant
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step One
Name
Quantity
1.38 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])=[O:4].[C:10]([C:12]1[CH:13]=[C:14]2[C:18](=[CH:19][CH:20]=1)[NH:17][CH:16]=[CH:15]2)#[N:11].C([O-])([O-])=O.[K+].[K+]>CC#N>[C:10]([C:12]1[CH:13]=[C:14]2[C:18](=[CH:19][CH:20]=1)[N:17]([CH2:2][C:3]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])=[O:4])[CH:16]=[CH:15]2)#[N:11] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.88 mL
Type
reactant
Smiles
BrCC(=O)OC(C)(C)C
Name
Quantity
0.71 g
Type
reactant
Smiles
C(#N)C=1C=C2C=CNC2=CC1
Name
Quantity
1.38 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CC#N

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
Filtration and concentration in vacuo
CUSTOM
Type
CUSTOM
Details
gave a light yellow oil which
CUSTOM
Type
CUSTOM
Details
crystallized
CUSTOM
Type
CUSTOM
Details
The solid was triturated in a mixture of Et2O and hexane

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=C2C=CN(C2=CC1)CC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.26 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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